molecular formula C16H12Cl2O3 B3025013 2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-52-9

2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B3025013
M. Wt: 323.2 g/mol
InChI Key: MJJDNTVYBYWPRW-UHFFFAOYSA-N
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Description

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . It has a molecular weight of 323.17 .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms at the 2 and 4 positions and a 1,3-dioxolan-2-yl group at the 3’ position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone include a molecular weight of 323.17 . Other specific properties like melting point, boiling point, density, etc., are not available in the current resources.

Scientific Research Applications

Fungicidal Activities

2,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone derivatives, such as those synthesized through ketalization of benzophenones, have been found to exhibit high fungicidal activities. These compounds are generated by alkylating sodium salts of imidazole or 1,2,4-triazole with 2,2-diaryl-4-chloromethyl-1,3-dioxolanes (Talismanov & Popkov, 2007).

Photochemical Studies

The photochemical reactions of 2,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone in CFCl3, especially in the presence of benzophenone, have been studied extensively. These reactions primarily yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters (Hartgerink et al., 1971).

Synthesis of Monoprotected 1,4-Diketones

Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone leads to the formation of monoprotected 1,4-diketones. This reaction is particularly efficient with cyclic enones (Mosca et al., 2001).

Lithiation and Synthesis of Ortho-Functionalized Benzophenone Derivatives

2,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone derivatives are used in the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes. This process allows for the synthesis of new ortho-functionalized benzophenone derivatives, showcasing the compound's utility in complex organic synthesis (Lukács et al., 2004).

Photopolymerization Initiator

2,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone has been studied for its potential as a photoinitiator in free radical polymerization. Its derivatives have shown effectiveness in initiating polymerization of various acrylates and methacrylates, demonstrating its versatility in material science (Kemin et al., 2011).

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDNTVYBYWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645082
Record name (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-52-9
Record name (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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